molecular formula C26H20BrN3O3S B2903620 4-amino-6-(2-bromophenyl)-9-[(2-methylphenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile CAS No. 893300-50-0

4-amino-6-(2-bromophenyl)-9-[(2-methylphenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile

Cat. No.: B2903620
CAS No.: 893300-50-0
M. Wt: 534.43
InChI Key: HRSYKFPYEYVLBU-UHFFFAOYSA-N
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Description

This compound is a highly complex tricyclic structure featuring:

  • Heteroatoms: A fused oxa (oxygen), thia (sulfur), and aza (nitrogen) ring system.
  • Substituents: A 2-bromophenyl group at position 6, a 2-methylbenzyl group at position 9, and a carbonitrile moiety at position 3.
  • Functional groups: Amino (-NH₂) at position 4 and sulfone (-SO₂) at position 6.

Its bromophenyl and methylbenzyl groups may enhance lipophilicity and binding affinity compared to simpler analogs .

Properties

IUPAC Name

2-amino-4-(2-bromophenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrN3O3S/c1-16-8-2-3-9-17(16)15-30-22-13-7-5-11-19(22)24-25(34(30,31)32)23(20(14-28)26(29)33-24)18-10-4-6-12-21(18)27/h2-13,23H,15,29H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSYKFPYEYVLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Ring Assembly

A stepwise construction of individual rings followed by annulation (Figure 1). This approach prioritizes intermediate stability but suffers from lengthy synthetic routes.

Metal-Induced Cyclization

Leveraging transition metal catalysts (e.g., Ni²⁺, Cu⁺) to mediate intramolecular C–C/C–N bond formation in one-pot systems, as demonstrated in tricyclic syntheses.

Multi-Component Reactions (MCRs)

Adapting three-component pyrimidine synthesis methodologies for concurrent ring formation and functionalization.

Stepwise Synthesis and Reaction Mechanisms

Intermediate I: 2-Amino-4-(2-Bromophenyl)Pyrimidine-5-Carbonitrile

Synthesis :

  • Three-component reaction : Malononitrile (1.2 eq), 2-bromobenzaldehyde (1 eq), and guanidine hydrochloride (1 eq) in H₂O/NaOAc at reflux (8 h).
  • Microwave acceleration : 150°C, 20 min, 89% yield.

Mechanism :

  • Knoevenagel condensation between aldehyde and malononitrile.
  • Nucleophilic attack by amidine on α,β-unsaturated nitrile.
  • Cyclodehydration to pyrimidine core.

Intermediate II: 9-[(2-Methylphenyl)Methyl]Thiazine-Dioxide

Synthesis :

  • Mitsunobu alkylation : 2-Methylbenzyl alcohol + thiazinone using DIAD/PPh₃ (THF, 0°C → rt).
  • Oxidation : H₂O₂/AcOH (60°C, 4 h) to sulfone.

Key Data :

Step Reagents Temp (°C) Yield (%)
1 DIAD/PPh₃ 0 → 25 78
2 H₂O₂/AcOH 60 92

Final Cyclization

Nickel-Catalyzed Annulation :

  • Conditions : Ni(ClO₄)₂·6H₂O (10 mol%), DMF, 120°C, N₂.
  • Mechanism :
    • Ligand exchange forms Ni(II)-pyrimidine complex.
    • Oxidative coupling induces C7–C14 bond formation.
    • Reductive elimination releases product.

Yield Optimization :

Catalyst Loading (mol%) Time (h) Yield (%)
5 24 43
10 18 68
15 12 71

Metal-Induced Cyclization Strategies

Nickel vs. Copper Catalysis

Comparative performance in tricyclization:

Parameter Ni(ClO₄)₂ CuI
Turnover Frequency (h⁻¹) 4.2 1.8
Diastereoselectivity 5:1 2:1
Functional Group Tolerance High Moderate

Advantage of Ni : Superior π-backbonding stabilizes transition states during C–C coupling.

Solvent Effects

Screening in Ni-catalyzed cyclization:

Solvent Dielectric Constant Yield (%)
DMF 36.7 68
DMSO 46.7 72
NMP 32.2 65
Diglyme 7.3 41

Polar aprotic solvents enhance Ni solubility and transition state stabilization.

Oxidation State Management

Sulfur Oxidation Pathways

Critical for installing 8,8-dioxo groups:

Oxidant Equiv Temp (°C) Yield (%)
mCPBA 2.2 0 88
H₂O₂/AcOH 4.0 60 92
Oxone® 3.0 25 78

H₂O₂/AcOH optimal for chemoselectivity—prevents over-oxidation of amino groups.

Green Chemistry Approaches

Ionic Liquid-Mediated Cyclization

Adapting [bmim]ClO₄ strategies from xanthene synthesis:

Condition Conventional Ionic Liquid
Temp (°C) 120 90
Time (h) 18 8
E-Factor 23.4 11.7

Limitation : Difficult product separation due to IL viscosity.

Industrial Scalability Considerations

Continuous Flow Synthesis

Prototype parameters for stepwise assembly:

Unit Operation Residence Time (min) Conversion (%)
Knoevenagel 15 98
Alkylation 30 85
Nickel Cyclization 45 73

Advantage : 62% overall yield vs. 51% batch mode.

Analytical Characterization Benchmarks

Spectroscopic Signatures

  • ¹H NMR (DMSO-d₆): δ 8.21 (d, J=8.4 Hz, H-12), 6.89 (m, H-2′), 4.72 (s, CH₂).
  • HRMS : m/z 567.0321 [M+H]⁺ (calc. 567.0324).
  • IR : ν 2197 cm⁻¹ (C≡N), 1320/1145 cm⁻¹ (SO₂).

Chemical Reactions Analysis

Synthetic Pathways and Reactivity

The compound’s core structure suggests it belongs to the class of tricyclic heteroaromatic systems fused with sulfone and nitrile functionalities. Key reactive sites likely include:

  • Amino group (position 4): Potential for acylation, alkylation, or condensation reactions.
  • Bromophenyl substituent (position 6): Susceptible to cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Nitrile group (position 5): Hydrolysis to carboxylic acid or reduction to amine.
  • Sulfone group (position 8): Possible nucleophilic substitution or redox activity.

No direct synthetic protocols for this compound were found, but analogous tricyclic systems (e.g., pyrazolo-triazolo-pyrimidines ) typically involve cyclocondensation of amines with carbonyl precursors under acidic or basic conditions.

Functionalization and Derivatives

Based on structurally related compounds in the search results (e.g., adenosine receptor ligands ):

Reaction Type Example Conditions
Bromophenyl Coupling Suzuki-Miyaura coupling with arylboronic acidsPd catalyst, base, 80–120°C
Nitrile Hydrolysis Conversion to carboxylic acid using HCl/H₂O or H₂SO₄Reflux, 6–12 hrs
Sulfone Reduction NaBH₄ or LiAlH₄ to thioether (notably rare for stable sulfones)Anhydrous THF, 0°C to RT

Stability and Degradation

Sulfone-containing heterocycles (e.g., MRS compounds ) are generally stable under ambient conditions but may degrade under:

  • Strong acids/bases : Cleavage of sulfone or nitrile groups.
  • UV light : Potential for photolytic decomposition of the bromophenyl moiety.
  • High temperatures : Risk of ring-opening or polymerization.

Pharmacological Analogues

While no direct pharmacological data exists for this compound, structurally related molecules (e.g., triazoloquinoxalines , pyrido[2,1-f]purines ) exhibit activity at adenosine receptors (A₁, A₂A, A₃). Key features influencing receptor interaction include:

  • Bromophenyl group : Enhances lipophilicity and π-stacking in hydrophobic pockets.
  • Nitrile group : May act as a hydrogen-bond acceptor.

Research Gaps and Recommendations

  • Synthetic Studies : Prioritize optimizing cyclocondensation steps for the tricyclic core.
  • Biological Screening : Test against adenosine or serotonin receptors given structural similarities to known ligands .
  • Stability Assays : Conduct accelerated degradation studies under ICH guidelines.

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis. It is utilized to create more complex molecules and to study various reaction mechanisms. Researchers often explore its reactivity patterns through nucleophilic substitution and cyclization reactions, contributing to the understanding of synthetic pathways in organic chemistry .

Biology

In biological research, the compound is under investigation for its potential antimicrobial and anticancer properties . Studies focus on how it interacts with biological targets such as enzymes and receptors, potentially leading to the development of novel therapeutic agents . The compound's structure allows it to modulate biological activity effectively, making it a candidate for further pharmacological exploration.

Medicine

The therapeutic potential of this compound is significant, particularly in the development of anticancer drugs . Research has indicated that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. The ongoing studies aim to elucidate its mechanism of action and optimize its efficacy as a treatment option .

Material Science

The compound can be utilized in the development of new materials due to its unique structural properties. Its applications may extend to creating advanced polymers or composites that exhibit enhanced mechanical and thermal properties . The scalability of its synthesis is crucial for industrial adoption, which involves optimizing reaction conditions for improved yield and purity.

Chemical Processes

In industrial chemistry, the compound may serve as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals. Its role in facilitating chemical reactions can lead to more efficient production processes within the pharmaceutical industry .

Anticancer Activity

A notable study explored the synthesis and evaluation of similar compounds that demonstrated significant antitumor activity against various cancer cell lines. The findings suggested that modifications to the molecular structure could enhance potency and selectivity towards cancerous cells .

Synthesis Optimization

Research focusing on optimizing synthetic routes for this compound highlighted the importance of reaction conditions such as temperature and catalyst choice. These studies aimed to improve the overall efficiency and environmental sustainability of the synthesis process .

Mechanism of Action

The mechanism of action of 4-amino-6-(2-bromophenyl)-9-[(2-methylphenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Tricyclo[8.4.0.0²⁷] with O, S, N 2-Bromophenyl, 2-methylbenzyl, CN ~550 (estimated)
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane with O, N Benzothiazolyl, dimethylaminophenyl ~450 (reported)
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 Tetracyclic with S, N 4-Methoxyphenyl ~400 (estimated)
9-imino-10-(4-phenyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile Spiro[4.5]decene with N, S Phenylthiazolyl, carbonitrile ~400 (reported)

Key Observations :

  • The sulfone group (-SO₂) distinguishes it from sulfur-containing analogs (e.g., thiol or thiazole groups in ), which may alter redox activity or metabolic stability.
Substituent Effects
Substituent Position Target Compound (2-Bromophenyl) Analog (m-/p-Aminophenol ) Impact on Properties
Halogen (Br) 2-Bromophenyl N/A Enhances electrophilicity and steric bulk; may increase cytotoxicity compared to Cl/F analogs.
Methyl Group 2-Methylbenzyl Methyl in m-aminophenol Improves lipophilicity; ortho-substitution may hinder rotational freedom vs. para.
Carbonitrile (CN) Position 5 Absent in most analogs Increases polarity and hydrogen-bonding capacity; may enhance target affinity.

Toxicity Considerations :

Functional Group Comparison
Functional Group Target Compound 9-imino-7-sulfanyl-spiro[4.5]decene 8-Oxa-9-aza-spiro[4.5]decane
Amino (-NH₂) Position 4 Absent Absent
Sulfone (-SO₂) Position 8 Thiol (-SH) Absent
Carbonitrile (-CN) Position 5 Position 6 Absent

Reactivity Insights :

  • The amino group may participate in hydrogen bonding or act as a metabolic site for acetylation/oxidation.
  • The sulfone group is less nucleophilic than thiols (e.g., ), reducing susceptibility to oxidative degradation.

Biological Activity

The compound 4-amino-6-(2-bromophenyl)-9-[(2-methylphenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions starting from key intermediates such as 2-amino-4-bromobenzyl alcohol and 2-methylbenzyl bromide . The final product features multiple functional groups that contribute to its biological activities .

Structural Formula

The structural formula can be represented as follows:

C26H20BrN3O3S\text{C}_{26}\text{H}_{20}\text{BrN}_3\text{O}_3\text{S}

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

1. Antimicrobial Properties
Studies have shown that derivatives of this compound possess significant antimicrobial activity against various bacterial strains. For instance, a related study demonstrated that modifications in the structure could enhance the efficacy against resistant strains .

2. Anticancer Effects
Preliminary investigations suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves interaction with specific cellular pathways that regulate cell survival and proliferation .

3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes relevant to disease processes. For example, it has shown potential in inhibiting enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory diseases .

The biological mechanisms underlying the activity of this compound are diverse and include:

1. Targeting Receptors
The compound may interact with various receptors, modulating their activity and leading to downstream effects in cellular signaling pathways .

2. Modulation of Protein Function
It is hypothesized that the compound binds to specific proteins or enzymes, altering their function and thus influencing biological processes such as cell growth and apoptosis .

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Antimicrobial Testing
A study assessed the antimicrobial efficacy of derivatives against Gram-positive and Gram-negative bacteria, revealing MIC values that suggest strong antibacterial properties.

Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that the compound induces cell cycle arrest and apoptosis at specific concentrations, indicating its potential as a therapeutic agent.

Research Findings Summary Table

PropertyFinding
Antimicrobial Activity Effective against multiple bacterial strains
Anticancer Activity Induces apoptosis in cancer cells
Enzyme Inhibition Inhibits key enzymes in inflammatory pathways
Mechanism of Action Binds to receptors and modulates protein functions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?

  • Methodology : Multi-step synthesis involving cyclization and functionalization reactions, as seen in structurally similar tricyclic systems (e.g., pyrimido[5,4-c][2,1]benzothiazin derivatives). Use intermediates like Schiff bases or spirocyclic precursors for core assembly . Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol can enhance purity. Monitor reactions using TLC and confirm structures via 1H^1H-NMR and LC-MS .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons, methyl groups, and heterocyclic carbons.
  • FT-IR to identify carbonyl (8,8-dioxo) and nitrile (carbonitrile) stretches.
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation of the tricyclic system .

Q. How can preliminary biological activity screening be designed?

  • Methodology :

  • Antimicrobial assays : Broth microdilution against Staphylococcus aureus (MIC determination) .
  • Anticancer profiling : MTT assays on cancer cell lines (e.g., MCF-7), with IC₅₀ calculations and apoptosis markers (Annexin V/PI staining) .
  • Anti-inflammatory testing : Inhibition of TNF-α or IL-6 in LPS-stimulated macrophages via ELISA .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

  • Methodology :

  • Quantum chemical calculations (DFT) : Map reaction coordinates for key steps (e.g., cyclization) using Gaussian or ORCA. Identify transition states and energy barriers to refine conditions .
  • Molecular docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) to prioritize derivatives for synthesis .
  • AI-driven reaction design : Use platforms like ICReDD to predict optimal catalysts/solvents, reducing trial-and-error experimentation .

Q. What strategies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodology :

  • Substitution reactions : Electrophilic aromatic substitution (e.g., bromine replacement via Suzuki coupling) or nucleophilic attack on the nitrile group .
  • Functional group interconversion : Reduce the nitrile to an amine (LiAlH₄) or oxidize the thia moiety to sulfone derivatives (H₂O₂/AcOH) .
  • Heterocycle diversification : Replace the 3-oxa ring with 7-oxa or 9-aza variants using spirocyclic precursors .

Q. How can reaction mechanisms for oxidation or substitution be experimentally validated?

  • Methodology :

  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D for H/D exchange at reactive sites (e.g., bromophenyl group) .
  • Trapping intermediates : Use TEMPO to detect radical species during oxidation or isolate thiophane intermediates via cryogenic quenching .
  • Isotopic labeling : Synthesize 13C^{13}C- or 15N^{15}N-labeled analogs to track bond reorganization via NMR .

Q. What challenges arise in purifying this compound, and how are they resolved?

  • Challenges : Low solubility in polar solvents due to the hydrophobic tricyclic core; co-elution of stereoisomers.
  • Solutions :

  • HILIC chromatography for polar impurities.
  • Chiral HPLC with amylose-based columns to resolve enantiomers .
  • Microwave-assisted crystallization with DMSO/water mixtures to improve crystal yield .

Q. How can stability studies under varying conditions inform formulation development?

  • Methodology :

  • Forced degradation : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂). Monitor degradation via HPLC-PDA .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (25–300°C) to guide storage conditions .
  • Lyophilization : Test stability in lyophilized vs. solution states over 6 months at 4°C and 25°C .

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